[2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride
Description
[2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is a triazole-derived organic compound with a molecular formula of C₇H₁₆Cl₂N₄ and a molecular weight of 227.14 g/mol (calculated from ). Its CAS number is 1269151-72-5 . The compound features a 1,2,4-triazole ring substituted with an isopropyl group at the 4-position and an ethylamine side chain at the 3-position, protonated as a dihydrochloride salt. It is commercially available under product number CBR02353 (AldrichCPR) and is utilized in pharmaceutical and agrochemical research due to its heterocyclic reactivity .
Properties
IUPAC Name |
2-(4-propan-2-yl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-6(2)11-5-9-10-7(11)3-4-8;;/h5-6H,3-4,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNAJRFMRSYXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269151-72-5 | |
| Record name | 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Overview:
The core strategy involves cyclization of suitable hydrazine derivatives with nitrile or amidine precursors under controlled conditions to form the 1,2,4-triazole ring, followed by functionalization with ethylamine and salt formation with hydrochloric acid.
Stepwise Process:
Note: The reaction of isopropyl hydrazine with nitriles under acidic or basic conditions promotes cyclization to form the triazole core, which then reacts with ethylamine to introduce the side chain.
Specific Synthesis of [2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine Dihydrochloride
Methodology:
- Reactants: 4-Isopropyl-1,2,4-triazole and ethylamine
- Reaction Conditions:
- Solvent: Ethanol or methanol
- Catalyst: Hydrochloric acid (HCl gas or aqueous solution)
- Temperature: Room temperature to slightly elevated (25–50°C)
- Duration: Several hours to ensure complete reaction
- Procedure:
- Dissolve 4-isopropyl-1,2,4-triazole in ethanol
- Add ethylamine and HCl dropwise
- Stir under reflux for 4–6 hours
- Concentrate and precipitate the dihydrochloride salt
- Filter and wash with cold ethanol
Outcome:
The product obtained is the dihydrochloride salt, characterized by high purity via recrystallization.
Industrial-Scale Synthesis
Process Optimization:
- Use of continuous flow reactors for better control over temperature and reaction time
- Implementation of automated systems for reagent addition
- Purification via crystallization or chromatography to achieve high purity
Key Considerations:
| Aspect | Details | References |
|---|---|---|
| Solvent | Ethanol, methanol | , |
| Temperature | 25–50°C | , |
| Catalyst | Hydrochloric acid | , |
| Purification | Recrystallization |
Alternative Synthetic Strategies
Patented Methods:
Patent WO2021059220A1 describes a multi-step synthesis involving deprotection, reaction with cyanodithioiminocarbonate, and hydrazine addition, leading to the target compound. This involves:
- Preparation of intermediate morpholine derivatives
- Sequential reactions under reflux
- Crystallization of the final dihydrochloride salt
Patent WO2016046836A2 involves reacting ethyl esters with nitrates and acid chlorides, which can be adapted for related triazole derivatives with modifications.
Data Table: Summary of Preparation Methods
Research Findings and Notes:
- The cyclization route involving hydrazine derivatives is the most common and well-documented for synthesizing 1,2,4-triazole derivatives, including the isopropyl-substituted variants.
- Reaction conditions such as solvent choice, temperature, and acid catalyst significantly influence yield and purity.
- Salt formation with hydrochloric acid is straightforward, often achieved via direct acid addition or bubbling HCl gas.
- Industrial synthesis emphasizes continuous processes and purification techniques like recrystallization to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The ethylamine side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
[2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The triazole
Biological Activity
[2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is a compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on recent research findings, including data tables and relevant case studies.
- Molecular Formula : C₇H₁₆Cl₂N₄
- Molecular Weight : 227.14 g/mol
- CAS Number : 1255718-18-3
- Structure : The compound features a triazole ring which is pivotal for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research has indicated that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory properties. In a study evaluating various triazole derivatives, compounds similar to [2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine were shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) cultures. The most effective compounds demonstrated a reduction in TNF-α levels by approximately 50% at concentrations around 100 µg/mL .
2. Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been widely studied. In particular, this compound showed promising results against both Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results highlight the compound's potential as an antimicrobial agent .
3. Anticancer Activity
The anticancer effects of triazole derivatives have also been documented. In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 18 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .
Case Studies
Several case studies have explored the broader implications of triazole derivatives in therapeutic contexts:
-
Case Study on Anti-inflammatory Effects :
- A study utilized PBMCs to assess the anti-inflammatory effects of several triazole compounds, including this compound. Results indicated a significant decrease in cytokine release compared to controls.
-
Case Study on Antimicrobial Efficacy :
- Clinical isolates were tested against various triazole derivatives. The results demonstrated effective inhibition of bacterial growth and suggested potential applications in treating resistant infections.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound is compared below with structurally related triazole and heterocyclic derivatives, focusing on substituent effects, molecular weight, and commercial availability.
Key Observations
Substituent Effects: Isopropyl vs. Positional Isomerism: The 3-yl vs. 5-yl substitution on the triazole ring alters electronic distribution and hydrogen-bonding capabilities, impacting solubility and reactivity .
Side Chain Modifications :
- Ethylamine vs. Methylamine : The ethylamine chain in the target compound provides greater flexibility and hydrophilicity compared to methylamine derivatives, which may affect pharmacokinetic properties .
Heterocycle Core :
Commercial and Research Relevance
- The target compound and its analogs are marketed by suppliers like AldrichCPR and Angene Chemical, indicating their utility as building blocks in drug discovery .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves cyclization of triazole precursors followed by amine functionalization. A general approach for triazole derivatives includes refluxing precursors (e.g., substituted aldehydes or amines) in ethanol with catalytic acetic acid, followed by hydrochloride salt formation via HCl gas or aqueous HCl . Purity optimization requires recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with methanol/dichloromethane). Analytical techniques like NMR and mass spectrometry are critical for verifying intermediates and final product purity .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve crystal packing and hydrogen-bonding networks .
- Spectroscopy : H/C NMR (DO or DMSO-d) to confirm amine protonation and triazole ring integrity.
- Thermal analysis : TGA/DSC to assess stability and hydration state .
Q. What are the solubility and stability considerations for this compound under experimental conditions?
- Solubility : Highly soluble in polar solvents (water, DMSO). For biological assays, prepare stock solutions in PBS (pH 7.4) and filter-sterilize (0.22 μm).
- Stability : Store at -20°C in anhydrous conditions; avoid prolonged exposure to light or moisture to prevent decomposition. Monitor via HPLC for degradation products (e.g., free amine or triazole) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the biological potency of this triazole derivative?
- Methodology :
- Linker modifications : Replace the ethylamine chain with longer alkyl or PEG spacers to enhance target binding .
- Tail group variations : Introduce substituents (e.g., phenoxy, halogen) at the 4-isopropyl position to modulate electronic effects and steric hindrance .
- In silico modeling : Use docking studies (AutoDock Vina) with SIRT2 or other relevant targets to prioritize synthetic targets .
- Validation : Compare IC values in enzymatic assays (e.g., SIRT2 inhibition) and cellular models (e.g., anti-inflammatory activity in macrophages) .
Q. What strategies resolve contradictions in reported biological activities of structurally similar triazole derivatives?
- Case example : If Compound A shows anti-inflammatory activity in one study but not in another:
Assay conditions : Compare cell lines (e.g., RAW264.7 vs. THP-1) and readouts (e.g., TNF-α vs. IL-6).
Compound purity : Verify via HPLC and elemental analysis; impurities may antagonize effects .
Pharmacokinetics : Assess membrane permeability (Caco-2 assay) and metabolic stability (microsomal incubation) .
Q. How can crystallographic data be leveraged to explain unexpected reactivity or binding modes?
- Approach :
Solve the crystal structure of the compound (or co-crystallized with a target protein) using SHELXD/SHELXL .
Analyze intermolecular interactions (e.g., H-bonds between the protonated amine and Asp residue in SIRT2).
Compare with DFT-calculated electrostatic potential maps to identify electron-deficient regions prone to nucleophilic attack .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
